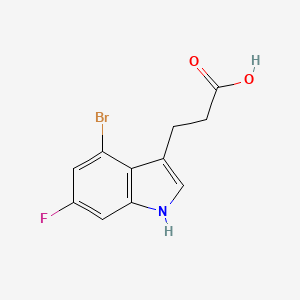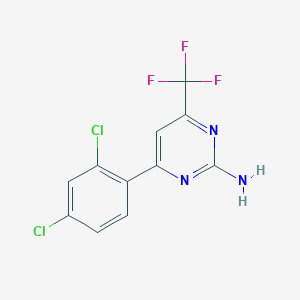
(3-methylphenyl) carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methylphenyl) carbamate, also known as metolcarb, is a carbamate ester derived from carbamic acid. It is widely used as a pesticide due to its effectiveness in controlling a variety of pests. The compound is characterized by its chemical formula C9H11NO2 and a molecular weight of 165.19 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3-methylphenyl) carbamate can be synthesized through various methods. One common approach involves the reaction of 3-methylphenol with methyl isocyanate under controlled conditions. Another method includes the use of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates .
Industrial Production Methods
In industrial settings, this compound is often produced through a one-pot reaction involving carbon dioxide, amines, and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(3-methylphenyl) carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-methylphenyl) carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-methylphenyl) carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the pests . This mechanism is similar to that of other carbamate pesticides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbaryl: Another widely used carbamate pesticide with a similar mechanism of action.
Aldicarb: A more toxic carbamate pesticide used for controlling a broad spectrum of pests.
Propoxur: A carbamate pesticide with a similar structure and function.
Uniqueness
(3-methylphenyl) carbamate is unique due to its relatively low mammalian toxicity compared to other carbamate pesticides like aldicarb. This makes it a safer option for use in homes and gardens while still being effective in agricultural settings .
Eigenschaften
CAS-Nummer |
33222-69-4 |
|---|---|
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
(3-methylphenyl) carbamate |
InChI |
InChI=1S/C8H9NO2/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3,(H2,9,10) |
InChI-Schlüssel |
VTONZKDPQTYHLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole](/img/structure/B13729578.png)
![6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13729585.png)
![3-[7,7,19,19-tetramethyl-20-[4-oxo-4-(2,3,5,6-tetrafluorophenoxy)butyl]-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13729590.png)
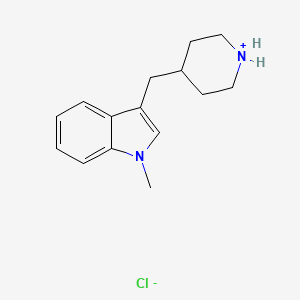
![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)
![9-Azabicyclo[3.3.1]nonan-3-one HCl](/img/structure/B13729606.png)
![8-[(Dihydroxybismuthino)oxy]quinoline](/img/structure/B13729619.png)
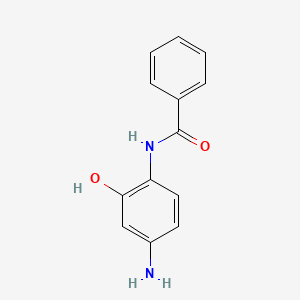
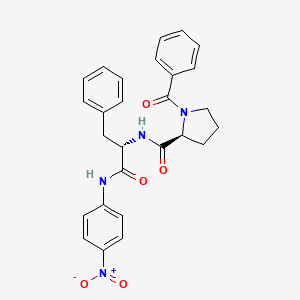
![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B13729633.png)
![[3-Bromo-4-(pentyloxy)phenyl]methanamine](/img/structure/B13729637.png)
